molecular formula C7H4ClN3O2 B1353810 6-Chloro-3-nitroimidazo[1,2-a]pyridine CAS No. 25045-84-5

6-Chloro-3-nitroimidazo[1,2-a]pyridine

Cat. No. B1353810
CAS RN: 25045-84-5
M. Wt: 197.58 g/mol
InChI Key: ZQQURVJZGGESQS-UHFFFAOYSA-N
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Description

6-Chloro-3-nitroimidazo[1,2-a]pyridine is a synthetic molecule that belongs to the family of imidazopyridine compounds. It is an important chemical intermediate used in the preparation of a variety of pharmaceuticals, agrochemicals, and other organic compounds. It has a wide range of applications in both scientific research and industrial chemistry.

Scientific Research Applications

Chemical Synthesis and Structural Diversity

6-Chloro-3-nitroimidazo[1,2-a]pyridine serves as a versatile compound in chemical synthesis, especially for functionalizing imidazo[1,2-a]pyridines. Researchers have developed alternative strategies to modify this compound, expanding its structural diversity. Key reactions include Suzuki–Miyaura cross-coupling, which yields 2-arylated compounds, followed by reduction of the nitro group to amine, leading to amides, anilines, and ureas in the 3-position. This process highlights the significance of the nitro group in facilitating chlorine displacement and opens pathways to various products derived from imidazo[1,2-a]pyridine (Bazin et al., 2013).

Novel Derivative Synthesis

The compound also plays a role in synthesizing new derivatives via SRN1 reactions. Studies have shown that different carbon and sulfur-centered nucleophiles can react with 6,8-Dibromo-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine under SRN1 conditions, leading to various novel compounds. This method demonstrates the reactivity of the chloromethyl group and bromine atom, depending on the nature of the nucleophile (Vanelle et al., 2008).

Bioactive Compound Development

In the field of medicinal chemistry, 6-Chloro-3-nitroimidazo[1,2-a]pyridine has been utilized to develop bioactive compounds. For instance, researchers have created 3-phenyl-1H-pyrrolo-imidazo[1,2-a]pyridine backbones starting from this compound. This method allows rapid access to new libraries of small molecules with diverse structures, some of which exhibit promising antiproliferative activity against human cancer cell lines (Zhang et al., 2019).

properties

IUPAC Name

6-chloro-3-nitroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-5-1-2-6-9-3-7(11(12)13)10(6)4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQQURVJZGGESQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50497865
Record name 6-Chloro-3-nitroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50497865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-3-nitroimidazo[1,2-a]pyridine

CAS RN

25045-84-5
Record name 6-Chloro-3-nitroimidazo[1,2-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25045-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-3-nitroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50497865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
C Fersing, C Boudot, J Pedron, S Hutter… - European journal of …, 2018 - Elsevier
Based on a previously identified antileishmanial 6,8-dibromo-3-nitroimidazo[1,2-a]pyridine derivative, a Suzuki-Miyaura coupling reaction at position 8 of the scaffold was studied and …
Number of citations: 18 www.sciencedirect.com
MD Crozet, C Castera, M Kaafarani… - … -Online Journal of …, 2003 - hal.science
New 2-chloromethyl-6-halogeno-imidazo[1,2-a]pyridines and 2-chloromethyl-6-halogeno-3-nitroimidazo[1,2-a]pyridines were prepared and reacted under experimental conditions of S …
Number of citations: 6 hal.science
S Razmara, M Pordel, M Ebrahimi - Chemistry of Heterocyclic Compounds, 2015 - Springer
New purple dyes of the imidazopyridine series were synthesized by the reaction of 6-chloro-3-nitroimidazo[1,2-a]pyridine with arylacetonitriles in basic MeOH solution via nucleophilic …
Number of citations: 8 link.springer.com
C Fersing, C Boudot, R Paoli-Lombardo… - European Journal of …, 2020 - Elsevier
To study the antikinetoplastid 3-nitroimidazo[1,2-a]pyridine pharmacophore, a structure-activity relationship study was conducted through the synthesis of 26 original derivatives and …
Number of citations: 12 www.sciencedirect.com
H Pang - 2020 - search.proquest.com
Given the importance of amine as intermediates for fine chemicals, agrochemicals, pharmaceuticals, dyes and polymers, selective reduction of nitro-containing aromatics and …
Number of citations: 3 search.proquest.com
C Fersing - 2018 - theses.fr
Les maladies tropicales négligées causées par les protozoaires kinétoplastidés du genre Leishmania et Trypanosoma représentent une menace pour près d’un demi-milliard de …
Number of citations: 0 www.theses.fr

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